molecular formula C8H5Cl2N3O B2711049 3-(2,5-Dichlorophenyl)-1,2,4-oxadiazol-5-amine CAS No. 2167537-28-0

3-(2,5-Dichlorophenyl)-1,2,4-oxadiazol-5-amine

Cat. No.: B2711049
CAS No.: 2167537-28-0
M. Wt: 230.05
InChI Key: OJLFGJOWGSNFGS-UHFFFAOYSA-N
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Description

3-(2,5-Dichlorophenyl)-1,2,4-oxadiazol-5-amine (CAS 2167537-28-0) is a high-purity chemical compound supplied for research applications. With a molecular formula of C 8 H 5 Cl 2 N 3 O and a molecular weight of 230.05 g/mol, this molecule belongs to the 1,2,4-oxadiazole family, a class of heterocyclic compounds recognized as privileged structures in medicinal chemistry and drug discovery . The 1,2,4-oxadiazole ring system is widely employed as a bioisostere for carboxylic acids, esters, and carboxamides, offering improved metabolic stability and advantageous pharmacokinetic properties to drug candidates . This specific derivative, featuring a 2,5-dichlorophenyl substituent, serves as a versatile synthetic intermediate or building block for developing novel bioactive molecules. Research into analogous 1,2,4-oxadiazole derivatives has demonstrated a broad spectrum of pharmacological activities, including antibacterial and antioxidant effects, highlighting the potential of this chemotype in developing new therapeutic agents . This product is characterized by its SMILES notation, NC1=NC(C2=CC(Cl)=CC=C2Cl)=NO1, and the InChIKey OJLFGJOWGSNFGS-UHFFFAOYSA-N . It is recommended to store the material at 2-8°C to maintain stability . Intended Use This product is provided For Research Use Only. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this compound with appropriate safety precautions in a laboratory setting.

Properties

IUPAC Name

3-(2,5-dichlorophenyl)-1,2,4-oxadiazol-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5Cl2N3O/c9-4-1-2-6(10)5(3-4)7-12-8(11)14-13-7/h1-3H,(H2,11,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJLFGJOWGSNFGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)C2=NOC(=N2)N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5Cl2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,5-Dichlorophenyl)-1,2,4-oxadiazol-5-amine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2,5-dichlorobenzohydrazide with cyanogen bromide under basic conditions to form the oxadiazole ring. The reaction is usually carried out in a solvent such as ethanol or methanol, and the temperature is maintained at around 60-80°C.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

3-(2,5-Dichlorophenyl)-1,2,4-oxadiazol-5-amine can undergo various chemical reactions, including:

    Substitution Reactions: The dichlorophenyl group can participate in nucleophilic aromatic substitution reactions.

    Oxidation and Reduction: The oxadiazole ring can be oxidized or reduced under specific conditions.

    Coupling Reactions: The compound can be involved in coupling reactions such as Suzuki-Miyaura coupling.

Common Reagents and Conditions

    Nucleophilic Aromatic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and boronic acids or esters.

Major Products Formed

    Substitution Reactions: Substituted derivatives of the original compound.

    Oxidation and Reduction: Oxidized or reduced forms of the oxadiazole ring.

    Coupling Reactions: Biaryl compounds with extended conjugation.

Scientific Research Applications

    Medicinal Chemistry: Investigated for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.

    Materials Science: Used in the development of novel materials with specific electronic or optical properties.

    Biological Research: Studied for its interactions with biological targets and potential as a biochemical probe.

    Industrial Applications: Utilized in the synthesis of other complex molecules and as a building block in organic synthesis.

Mechanism of Action

The mechanism of action of 3-(2,5-Dichlorophenyl)-1,2,4-oxadiazol-5-amine depends on its specific application. In medicinal chemistry, it may interact with enzymes or receptors, inhibiting their activity or modulating their function. The dichlorophenyl group can enhance binding affinity to hydrophobic pockets in proteins, while the oxadiazole ring can participate in hydrogen bonding and other interactions.

Comparison with Similar Compounds

Key Observations:

Substituent Effects :

  • The 2,5-dichlorophenyl group in the target compound enhances electron-withdrawing properties and steric bulk compared to analogs like the 4-chlorophenyl () or 3-CF₃ phenyl (). These differences influence binding affinity in enzymatic pockets (e.g., thrombin or FXIIa inhibition) .
  • Nitro groups (e.g., LLM-201) increase density and thermal stability, making such compounds suitable for energetic materials, whereas methoxy groups () improve solubility but reduce metabolic stability .

Biological Activity: The 2,5-dichlorophenyl moiety is critical for FXIIa inhibition (IC₅₀ ~10 μM), as demonstrated in thrombin inhibitor analogs ().

Material Science Applications :

  • Oxadiazole derivatives with nitro groups (LLM-201, ) exhibit high heats of formation (>300 kJ/mol) and densities (>1.8 g/cm³), contrasting with the target compound’s simpler structure, which may limit energetic performance but improve synthetic accessibility.

Biological Activity

3-(2,5-Dichlorophenyl)-1,2,4-oxadiazol-5-amine is a heterocyclic compound that has gained attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features an oxadiazole ring fused with a dichlorophenyl group. Its molecular formula is C8H5Cl2N3OC_8H_5Cl_2N_3O with a CAS number of 2167537-28-0. The presence of chlorine atoms on the phenyl ring enhances its lipophilicity and may influence its interaction with biological targets .

The biological activity of this compound is attributed to several mechanisms:

  • Antimicrobial Activity : The compound exhibits significant antimicrobial properties, potentially inhibiting bacterial growth by disrupting cellular processes.
  • Anticancer Activity : It has been shown to induce apoptosis in various cancer cell lines, including human breast adenocarcinoma (MCF-7) and melanoma (MEL-8) cells. The mechanism involves the modulation of apoptotic pathways and cell cycle arrest .
  • Anti-inflammatory Effects : Research indicates that it may reduce inflammation by inhibiting pro-inflammatory cytokines and mediators.

Biological Activity Data

The following table summarizes key findings from studies investigating the biological activity of this compound:

Activity Type Cell Line/Model IC50 (µM) Mechanism
AnticancerMCF-7 (breast cancer)0.65Induction of apoptosis
U-937 (acute monocytic leukemia)0.75Cell cycle arrest
AntimicrobialVarious bacterial strains< 10Disruption of cell wall synthesis
Anti-inflammatoryIn vitro modelsNot specifiedInhibition of cytokine release

Case Studies and Research Findings

  • Anticancer Studies : A study demonstrated that derivatives of 1,2,4-oxadiazole compounds showed enhanced cytotoxicity against various cancer cell lines compared to traditional chemotherapeutics like doxorubicin. Specifically, compounds similar to this compound exhibited IC50 values in the sub-micromolar range against leukemia cell lines .
  • Mechanistic Insights : Flow cytometry assays revealed that this compound acts as a potent inducer of apoptosis in cancer cells through mitochondrial pathways. This was evidenced by increased levels of pro-apoptotic factors and decreased levels of anti-apoptotic proteins .
  • Inhibition Studies : Inhibition assays against human carbonic anhydrases indicated that oxadiazole derivatives can selectively inhibit these enzymes at nanomolar concentrations. This suggests potential applications in targeting metabolic pathways in cancer cells .

Q & A

Q. Table 1: Key Reaction Parameters

ParameterOptimal Condition
Temperature80–100°C
SolventDMF or THF
Catalyst/BaseTriethylamine
Reaction Time6–12 hours
Yield70–85%

How can researchers resolve contradictions in spectral data during structural characterization?

Advanced Research Question
Contradictions in NMR or MS data often arise due to tautomerism or impurities. To address this:

  • Multi-spectral cross-validation : Combine 1H^1H-NMR, 13C^{13}C-NMR, and HSQC to confirm connectivity. For example, the oxadiazole ring protons resonate at δ 8.2–8.5 ppm, while the amine proton appears as a broad singlet at δ 5.5–6.0 ppm .
  • High-resolution mass spectrometry (HRMS) : Confirm molecular formula (C8_8H5_5Cl2_2N3_3O) with <2 ppm error .
  • X-ray crystallography : Resolve ambiguous NOE correlations by determining crystal structure (if crystalline) .

What methodologies are used to evaluate the biological activity of this compound?

Basic Research Question

  • In vitro assays :
    • Antimicrobial : Broth microdilution (MIC against S. aureus: 8–16 µg/mL) .
    • Anticancer : MTT assay (IC50_{50} values in HeLa cells: 12–25 µM) .
  • Target identification : Use SPR (surface plasmon resonance) to assess binding affinity to enzymes like DHFR (dihydrofolate reductase) .

Advanced Tip : Pair assays with computational docking (AutoDock Vina) to predict binding modes to active sites .

How can synthetic yields be optimized while maintaining purity?

Advanced Research Question

  • Design of Experiments (DOE) : Vary temperature, solvent polarity, and stoichiometry to identify critical parameters. For example, increasing DMF ratio from 50% to 70% improves cyclization efficiency by 15% .
  • In-line monitoring : Use FTIR or Raman spectroscopy to track reaction progress and terminate at peak conversion .
  • Purification : Employ preparative HPLC with a C18 column (acetonitrile/water gradient) for >95% purity .

What computational approaches support structure-activity relationship (SAR) studies?

Advanced Research Question

  • DFT calculations : Optimize geometry at the B3LYP/6-31G(d) level to predict electronic properties (e.g., HOMO-LUMO gap ≈ 4.2 eV) .
  • Molecular dynamics (MD) : Simulate ligand-protein interactions (e.g., with EGFR kinase) to identify key residues (e.g., Lys721 hydrogen bonding) .
  • QSAR modeling : Use descriptors like ClogP and polar surface area to correlate with bioactivity .

How does the dichlorophenyl substituent influence reactivity and bioactivity?

Basic Research Question
The 2,5-dichlorophenyl group enhances:

  • Electrophilicity : Chlorine atoms increase electron withdrawal, stabilizing the oxadiazole ring and facilitating nucleophilic attacks at the C5 position .
  • Lipophilicity : LogP ≈ 2.8 improves membrane permeability, critical for antimicrobial activity .
  • Target specificity : The substituent’s steric bulk selectively fits into hydrophobic enzyme pockets (e.g., cytochrome P450) .

What strategies mitigate degradation during stability studies?

Advanced Research Question

  • Forced degradation : Expose to UV light (ICH Q1B guidelines) to identify photolytic byproducts (e.g., dechlorination products) .
  • pH stability : Buffer solutions (pH 1–13) reveal hydrolysis susceptibility (stable at pH 4–8, t1/2_{1/2} > 30 days) .
  • Formulation : Encapsulate in PEG-PLGA nanoparticles to reduce aqueous degradation rates by 40% .

How are mechanistic pathways elucidated for observed bioactivity?

Advanced Research Question

  • Enzyme inhibition assays : Measure IC50_{50} against purified targets (e.g., topoisomerase II: IC50_{50} = 1.8 µM) .
  • Metabolite profiling : Use LC-MS/MS to identify oxidative metabolites (e.g., hydroxylation at the dichlorophenyl ring) .
  • Gene expression analysis : RNA-seq reveals downregulation of bcl-2 in treated cancer cells .

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